

# Drug Overview and Key Safety Considerations

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## Compound Focus: Umbralisib

CAS No.: 1532533-67-7

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**Umbralisib** is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ) [1] [2]. It received accelerated FDA approval in February 2021 for the treatment of certain relapsed or refractory lymphomas [1] [2].

However, in June 2022, the FDA announced an investigation into a **possible increased risk of death** associated with **umbralisib** based on findings from a clinical trial (the UNITY-CLL trial) [3]. This led to the subsequent **withdrawal of the drug's marketing authorization** [4]. The information below is presented as a historical reference for research and development purposes.

## Dosage and Initial Administration

The recommended dosage for **umbralisib** in its approved indications was **800 mg (four 200 mg tablets) taken orally once daily with food** [1] [5]. Treatment was intended to be continued until disease progression or unacceptable toxicity occurred [1] [5].

### Critical Concomitant Medications:

- **Prophylaxis for *Pneumocystis jirovecii* pneumonia (PJP)** was required during treatment [1] [5].
- **Prophylactic antivirals** were recommended to prevent cytomegalovirus (CMV) infection and reactivation [1] [5].

## Dose Modification Protocol

The following tables summarize the recommended dose modifications and management strategies for specific adverse reactions (AR), based on the original prescribing information [5].

**Table 1: Dose Reduction Schedule for Adverse Reactions**

Reduction Sequence	Dosage Regimen
Starting Dose	800 mg once daily
First Reduction	600 mg once daily
Second Reduction	400 mg once daily
Permanently discontinue if unable to tolerate 400 mg once daily.	

**Table 2: Management of Hematologic Adverse Reactions**

Adverse Reaction	Severity	Action
Neutropenia	ANC 0.5 - 1.0 x 10 <sup>9</sup> /L	Maintain dose.
	ANC < 0.5 x 10 <sup>9</sup> /L	Withhold until ANC ≥ 0.5 x 10 <sup>9</sup> /L, then resume at same dose. If recurs, resume at reduced dose.
Thrombocytopenia	Platelets < 50 x 10 <sup>9</sup> /L with bleeding or < 25 x 10 <sup>9</sup> /L	Withhold until platelets ≥ 25 x 10 <sup>9</sup> /L and bleeding resolved, then resume at same dose. If recurs, resume at reduced dose.

**Table 3: Management of Non-Hematologic Adverse Reactions**

Adverse Reaction	Severity / Description	Action
Hepatotoxicity	AST/ALT >5 to <20 x ULN	Withhold until <3 x ULN, then resume at <b>reduced dose</b> .
	AST/ALT >20 x ULN	<b>Permanently discontinue.</b>

Adverse Reaction	Severity / Description	Action
<b>Diarrhea/ Colitis</b>	Grade 1 (asymptomatic) or Grade 2 (up to 6 stools/day over baseline)	Withhold until resolved, then resume at same or reduced dose.
	Grade 3 (>6 stools/day over baseline) or with abdominal pain, mucus/blood in stool	Withhold until resolved, then resume at <b>reduced dose</b> .
	Life-threatening or recurrent severe diarrhea/colitis	<b>Permanently discontinue.</b>
<b>Infection</b>	Grade 3 or 4	Withhold until resolved, then resume at same or reduced dose.
	Suspected PJP	Withhold until evaluated; <b>discontinue if confirmed.</b>
	CMV infection or viremia	Withhold until resolved, then resume at same or reduced dose.
<b>Severe Cutaneous Reactions</b>	Severe	Withhold until resolved, then resume at <b>reduced dose or discontinue.</b>
	Life-threatening (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis)	<b>Permanently discontinue.</b>
	Recurrence after rechallenge	<b>Permanently discontinue.</b>
<b>Other ARs</b>	Other severe ARs	Withhold until resolved, then resume at same or reduced dose.
	Other life-threatening ARs	<b>Permanently discontinue.</b>

## Clinical Monitoring Requirements

Robust clinical and laboratory monitoring was essential for patient safety during **umbralisib** treatment. Key monitoring parameters included [1] [5]:

- **Hepatic Function:** Monitor at baseline and regularly during treatment (e.g., every 2-4 weeks for the first 6 months).
- **Blood Counts:** Monitor periodically, including neutrophil and platelet counts.
- **Signs/Symptoms of Infection:** Monitor for new or worsening signs, including fever.
- **Diarrhea/Colitis:** Monitor for new or worsening symptoms.
- **Cutaneous Reactions:** Monitor for new or worsening rashes.

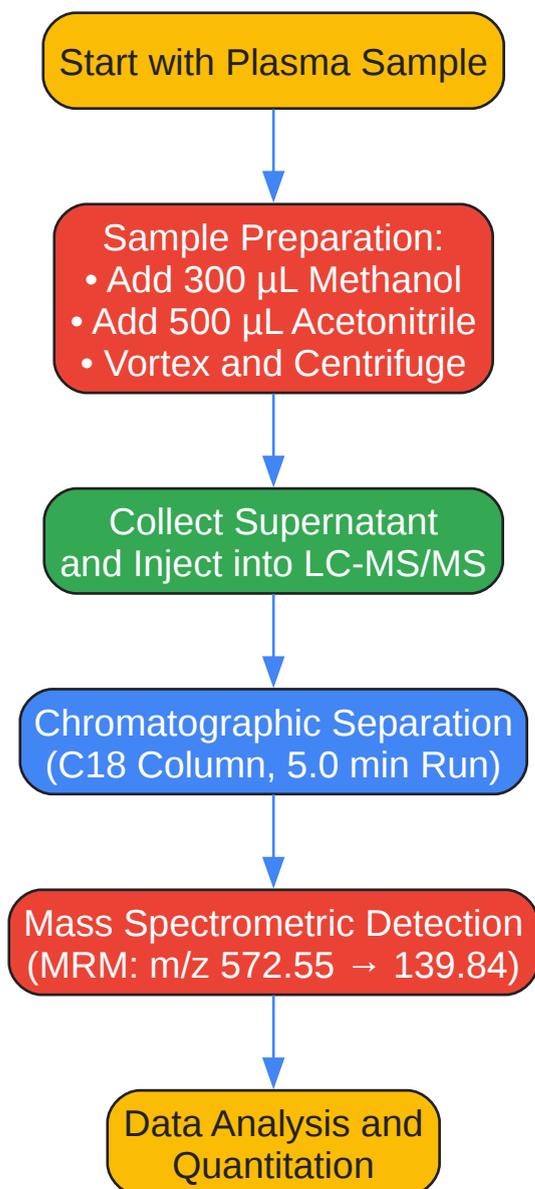
## Analytical Method for Bioanalysis

In research settings, such as pharmacokinetic studies, a robust bioanalytical method is crucial. One published LC-MS/MS method used **umbralisib** as an internal standard (IS) for quantifying another drug, sotorasib, demonstrating its applicability in bioanalysis [6].

### Experimental Protocol Summary [6]:

- **Chromatography:**
  - **Column:** Waters Symmetry C18 (150 x 4.6 mm, 3.5  $\mu$ m)
  - **Mobile Phase:** Isocratic, Methanol: Ammonium Acetate Buffer (pH 4.0) (50:50 v/v)
  - **Flow Rate:** 1.0 mL/min
  - **Run Time:** 5.0 minutes
- **Mass Spectrometry:**
  - **Ionization:** Electrospray Ionization (ESI)
  - **Mode:** Multiple Reaction Monitoring (MRM)
  - **Transition for Umbralisib (IS):**  $m/z$  572.55  $\rightarrow$  139.84
- **Sample Preparation:**
  - **Technique:** Protein precipitation
  - **Procedure:** A 200  $\mu$ L plasma aliquot was mixed with 300  $\mu$ L methanol and 500  $\mu$ L acetonitrile, then vortexed and centrifuged. The supernatant was injected for analysis.

This workflow can be visualized in the following diagram:



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## Conclusion for Researchers

The dose modification protocol for **umbralisib** was a critical component for managing its significant and complex toxicity profile in clinical practice. The safety monitoring and proactive dose adjustments were essential due to the high frequency of adverse reactions such as hepatotoxicity, diarrhea/colitis, and infections [1] [4]. The eventual market withdrawal of **umbralisib** underscores the challenges associated with the safety profile of PI3K inhibitor class and highlights the paramount importance of rigorous risk-benefit

assessments in oncology drug development [4] [3]. This detailed protocol serves as a valuable case study for researchers developing and managing targeted therapies.

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